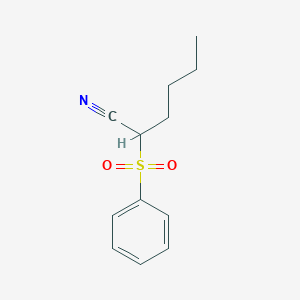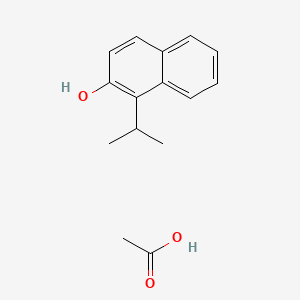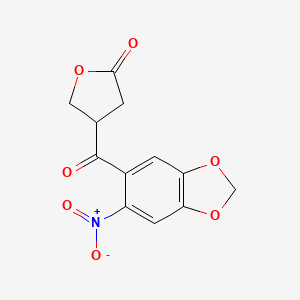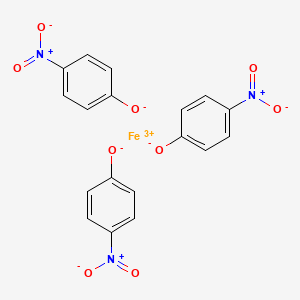![molecular formula C24H30ClNO2 B14484063 Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- CAS No. 65792-48-5](/img/structure/B14484063.png)
Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is a chemical compound with a complex structure that includes a cyclohexanol moiety and a 4-chlorophenyl group linked through an imino and propyne bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- typically involves the reaction of cyclohexanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Substitution: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall structure allows it to fit into specific binding sites, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanol, 1,1’-[[(4-bromophenyl)imino]di-1-propyne-3,1-diyl]bis-
- Cyclohexanol, 1,1’-[[(4-fluorophenyl)imino]di-1-propyne-3,1-diyl]bis-
- Cyclohexanol, 1,1’-[[(4-methylphenyl)imino]di-1-propyne-3,1-diyl]bis-
Uniqueness
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the compound’s structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and drug development.
Propiedades
Número CAS |
65792-48-5 |
|---|---|
Fórmula molecular |
C24H30ClNO2 |
Peso molecular |
400.0 g/mol |
Nombre IUPAC |
1-[3-[4-chloro-N-[3-(1-hydroxycyclohexyl)prop-2-ynyl]anilino]prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C24H30ClNO2/c25-21-9-11-22(12-10-21)26(19-7-17-23(27)13-3-1-4-14-23)20-8-18-24(28)15-5-2-6-16-24/h9-12,27-28H,1-6,13-16,19-20H2 |
Clave InChI |
RMVZIUNXJFIDKF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#CCN(CC#CC2(CCCCC2)O)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


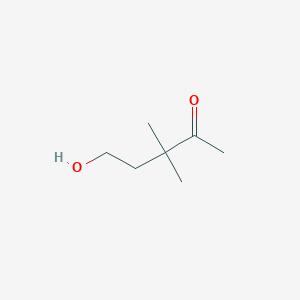
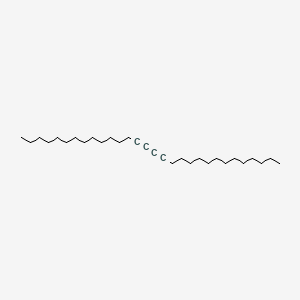
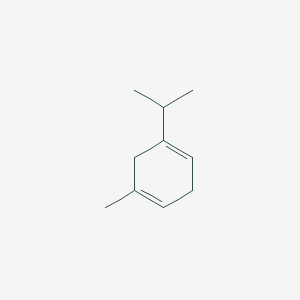

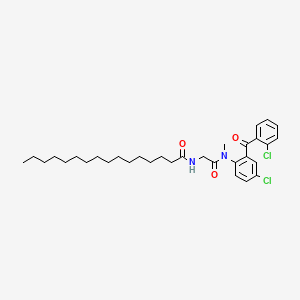
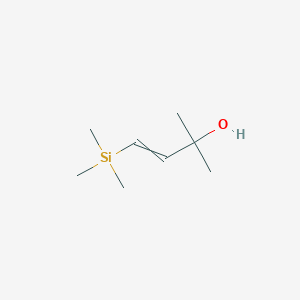

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

